
4-O-beta-d-mannopyranosyl-d-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.
化学反応の分析
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of gluconic acid and mannonic acid.
Reduction: Formation of glucitol (sorbitol) and mannitol.
Substitution: Formation of various glycosides depending on the substituent introduced.
科学的研究の応用
4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
作用機序
The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.
類似化合物との比較
Similar Compounds
4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.
4-O-(b-D-Glucopyranosyl)-D-glucose:
4-O-(b-D-Galactopyranosyl)-D-glucose:
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 |
InChIキー |
DKXNBNKWCZZMJT-GFRRCQKTSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


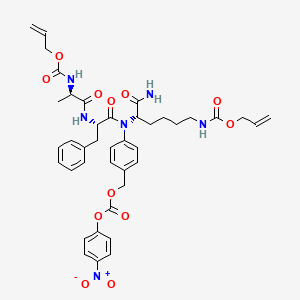
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
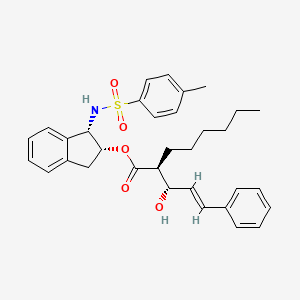
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
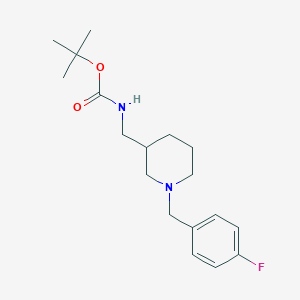
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)


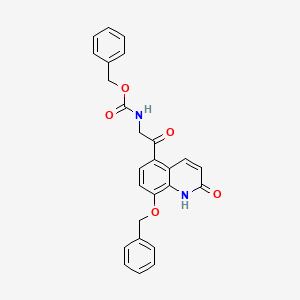
![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
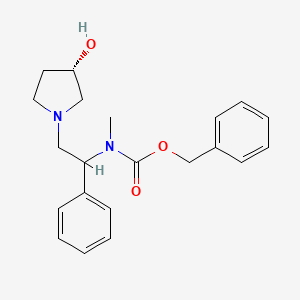
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

